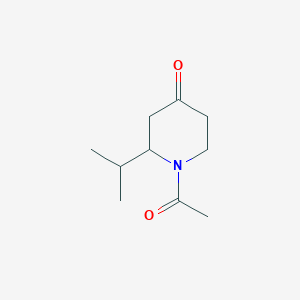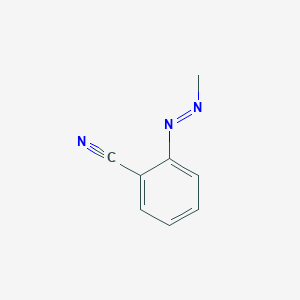
Benzonitrile, 2-(methylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-(methylazo)-: is an organic compound characterized by the presence of a benzene ring substituted with a nitrile group and a methylazo group. This compound is part of the broader class of aromatic nitriles, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the most advantageous methods for preparing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride.
Ammoxidation of Toluene: Another common industrial method involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile can undergo oxidation reactions to form benzoic acid.
Reduction: Reduction of benzonitrile can yield benzylamine.
Substitution: Benzonitrile can participate in substitution reactions, particularly with amines to form N-substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are typically used.
Substitution: Amines and appropriate catalysts are used for substitution reactions.
Major Products:
Benzoic Acid: Formed through oxidation.
Benzylamine: Formed through reduction.
N-Substituted Benzamides: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Precursor to Various Compounds: Benzonitrile is used as a precursor to synthesize benzoic acid, benzylamine, and benzamide.
Coordination Complexes: It forms coordination complexes with transition metals, which are useful in organic synthesis.
Biology and Medicine:
Pharmaceutical Intermediates: Benzonitrile derivatives are used in the synthesis of various pharmaceuticals due to their biological activity.
Industry:
Pesticides and Dyes: Benzonitrile is a key intermediate in the production of pesticides and dyes.
Advanced Coatings: It is used in the production of benzoguanamine, which is an advanced coating material.
Mechanism of Action
Molecular Targets and Pathways:
Coordination with Transition Metals: Benzonitrile forms coordination complexes with transition metals, which can be displaced by stronger ligands, making it a useful synthetic intermediate.
Electrophilic Nature: The nitrile group in benzonitrile makes it a potent electrophile, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Benzonitrile (C6H5CN): A simpler aromatic nitrile without the methylazo group.
2-Methylbenzonitrile (C8H7N): Similar structure but lacks the azo group.
Uniqueness:
Properties
CAS No. |
832077-13-1 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(methyldiazenyl)benzonitrile |
InChI |
InChI=1S/C8H7N3/c1-10-11-8-5-3-2-4-7(8)6-9/h2-5H,1H3 |
InChI Key |
KVEAPXCJYAIRAE-UHFFFAOYSA-N |
Canonical SMILES |
CN=NC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


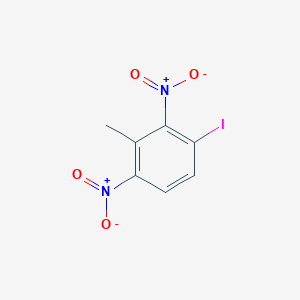
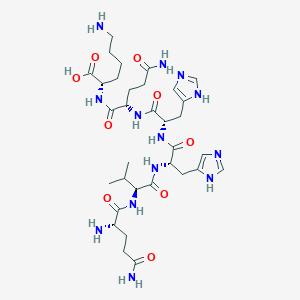

![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
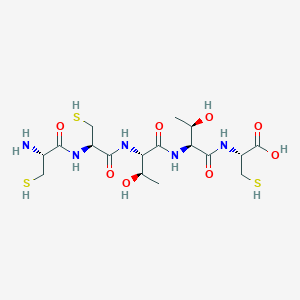
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)

![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)


![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
